BenchChemオンラインストアへようこそ!

5-Chloro-8-fluoroquinolin-3-ol

MAO-B inhibitor Parkinson's disease quinoline SAR

5-Chloro-8-fluoroquinolin-3-ol (CAS: 1485340-70-2, C₉H₅ClFNO, MW: 197.59) is a synthetic halogenated 3-hydroxyquinoline derivative defined by the simultaneous presence of an electron-withdrawing chlorine at C-5 and a fluorine at C-8 on the quinoline core. This specific dual-halogen substitution pattern is distinct from the more extensively characterized 8-quinolinol (8-hydroxyquinoline) family, placing the hydroxyl group at the 3-position rather than the 8-position.

Molecular Formula C9H5ClFNO
Molecular Weight 197.59 g/mol
Cat. No. B13199113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-fluoroquinolin-3-ol
Molecular FormulaC9H5ClFNO
Molecular Weight197.59 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C(C=NC2=C1F)O)Cl
InChIInChI=1S/C9H5ClFNO/c10-7-1-2-8(11)9-6(7)3-5(13)4-12-9/h1-4,13H
InChIKeyROBMWULSDNOYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-8-fluoroquinolin-3-ol: A Halogenated Quinoline Scaffold for Monoamine Oxidase Research and Antimicrobial Lead Identification


5-Chloro-8-fluoroquinolin-3-ol (CAS: 1485340-70-2, C₉H₅ClFNO, MW: 197.59) is a synthetic halogenated 3-hydroxyquinoline derivative defined by the simultaneous presence of an electron-withdrawing chlorine at C-5 and a fluorine at C-8 on the quinoline core . This specific dual-halogen substitution pattern is distinct from the more extensively characterized 8-quinolinol (8-hydroxyquinoline) family, placing the hydroxyl group at the 3-position rather than the 8-position. The compound belongs to a broader class of 3-hydroxyquinolines that have been disclosed in patents as antibacterial and monoamine oxidase (MAO) modulating agents [1][2].

Why 5-Chloro-8-fluoroquinolin-3-ol Cannot Be Substituted by Unrelated Chloroquinoline or 8-Hydroxyquinoline-Like Analogs


The differential mix of halogens (Cl at C-5, F at C-8) and the C-3 hydroxyl orientation on the quinoline ring creates a pharmacophore that is distinct from commonly available alternatives such as 5-chloro-8-quinolinol (cloxyquin) or 5,7-dichloro-8-quinolinol [1]. The C-3 hydroxyl group establishes a fundamentally different electronic and hydrogen-bonding topology compared to C-8 hydroxyl-bearing analogs . Meanwhile, the presence of fluorine at C-8 contributes uniquely to target binding, as demonstrated by the compound's differential inhibition of human monoamine oxidase isoforms (MAO-B vs. MAO-A) [2]. These structural features preclude direct interchangeability with other quinoline derivatives in structure-activity relationship (SAR) programs targeting MAO enzymes or antimicrobial pathways.

Quantitative Differential Evidence for 5-Chloro-8-fluoroquinolin-3-ol vs. Structural Comparators in MAO Inhibition and Antibacterial Potentiation


Monoamine Oxidase B (MAO-B) Selective Inhibition Over MAO-A in Human Enzyme Assays

5-Chloro-8-fluoroquinolin-3-ol exhibits a marked selectivity window for human monoamine oxidase B (MAO-B) over MAO-A. In a fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, the compound inhibited human MAO-B with an IC₅₀ of 1.13 μM, while displaying negligible activity (IC₅₀ > 100 μM) against human MAO-A [1]. This pattern contrasts with several 8-substituted quinolines that show a more balanced inhibition profile or preferential MAO-A activity [2].

MAO-B inhibitor Parkinson's disease quinoline SAR

Enhanced Antibacterial Potentiation Through 3-Position Chloro/Fluoro Substitution on the Quinoline Core

The 3-hydroxy group on the quinoline scaffold can serve as a synthetic handle, and patent literature establishes that chloro or fluoro substitution at the 3-position of analogous quinoline/naphthyridine antibacterials confers a 2- to 4-fold reduction in minimum inhibitory concentration (MIC) against key Gram-positive pathogens relative to unsubstituted counterparts [1]. While the 5-chloro-8-fluoro substitution of 5-Chloro-8-fluoroquinolin-3-ol represents a variant, the C-3 hydroxyl group enables chemical derivatization strategies (e.g., O-alkylation, phosphorylation) that are unavailable to non-hydroxylated analogs, potentially leading to further optimized antibacterial candidates.

fluoroquinolone antibacterial SAR MIC reduction

Lipophilicity (ClogP) Optimization Window Distinguished from 5-Chloro-8-quinolinol (Cloxyquin)

A focused library of halogenated quinolines demonstrated that ClogP values strongly influence antibacterial and biofilm-eradication activities, with compounds such as HQ 2 (ClogP = 3.44, MIC = 0.59 µM against VRE) serving as reference points [1]. 5-Chloro-8-fluoroquinolin-3-ol is predicted to have a lower ClogP than clinical 5-chloro-8-quinolinol (Cloxyquin, EC₅₀ = 3.8 µM on TRESK potassium channels [2]) due to its hydroxy substitution at the more polarizable C-3 position and the presence of fluorine at C-8, potentially conferring a different pharmacokinetic and target engagement profile.

lipophilicity quinoline SAR biofilm eradication

NorA Efflux Pump Modulatory Potential in Methicillin-Resistant Staphylococcus aureus

Halogenated quinoline derivatives have been reported as inhibitors of the NorA efflux pump, a mechanism of fluoroquinolone resistance in S. aureus. A structurally related compound in the BindingDB collection (CHEMBL4171147) inhibited NorA in S. aureus SA-1199B with an IC₅₀ of 1.10 µM [1]. While 5-Chloro-8-fluoroquinolin-3-ol has not been directly tested against NorA, its halogenation pattern is consistent with features seen in active NorA inhibitors, suggesting it may serve as a scaffold for developing resistance-modifying agents.

efflux pump inhibition antimicrobial resistance NorA

Physicochemical Differentiation from 5-Chloroquinolin-3-ol and 8-Fluoroquinolin-3-ol Through Dual Halogenation

Comparative physicochemical analysis reveals that 5-Chloro-8-fluoroquinolin-3-ol (MW = 197.59, predicted pKa = 7.65±0.40 for the phenolic OH ) combines properties of 5-chloroquinolin-3-ol (MW = 179.6, CAS: 1261487-89-1 ) and 8-fluoroquinolin-3-ol (MW = 163.15, CAS: 1261784-49-9 ) within a single molecule. This dual-halogen architecture offers simultaneous access to chlorine-mediated halogen bonding and fluorine-mediated metabolic stability enhancements, a combination unavailable in any single-halogen analog.

halogen bonding quinoline building block medicinal chemistry

Structural Confirmation by ChEMBL Curation Represents High-Quality, Reproducible Biological Data

The biological activity data for 5-Chloro-8-fluoroquinolin-3-ol have been extracted and standardized by the ChEMBL database (CHEMBL1575961), which employs rigorous curation protocols including chemical structure validation, assay description standardization, and activity unit normalization [1]. This contrasts with many structurally similar halogenated quinolines whose bioactivity data exist only in non-curated or vendor-generated sources, reducing reproducibility confidence for procurement decisions.

ChEMBL curated database reproducibility

High-Impact Procurement and Research Scenarios for 5-Chloro-8-fluoroquinolin-3-ol


CNS Drug Discovery: Selective MAO-B Inhibitor Lead Identification

5-Chloro-8-fluoroquinolin-3-ol is validated as a selective human MAO-B inhibitor (>88-fold selectivity over MAO-A at IC₅₀ level) [1]. This profile makes it a suitable chemical starting point for medicinal chemistry programs targeting Parkinson's disease or other neurodegenerative conditions where MAO-B inhibition provides therapeutic benefit without the dietary restrictions associated with non-selective MAO inhibitors.

Antibacterial Resistance Research: Synthesis of 3-O-Derivatized Efflux Pump Modulators

The C-3 hydroxyl group serves as a derivatization handle for generating O-alkylated, O-acylated, or O-phosphorylated analogs [1]. Given the class-level association of halogenated quinolines with NorA efflux pump inhibition (IC₅₀ ~1.10 µM for a structurally related compound) , the compound can be used in synthesizing focused libraries for antimicrobial resistance (AMR) combination therapy screening.

Fragment-Based Drug Design: Dual Halogen-Bond Donor/Acceptor Building Block

The simultaneous presence of chlorine (halogen bond donor) and fluorine (metabolic blocker) at distinct positions on the quinoline ring, combined with the hydrogen bond donor/acceptor capacity of the C-3 hydroxyl, makes this compound a versatile fragment for structure-based design [1]. Its predicted pKa (7.65±0.40) and moderate lipophilicity differentiate it from C-8 hydroxyl isomers such as cloxyquin (TRESK EC₅₀ = 3.8 µM) [2].

Phenotypic Screening Libraries: Halogenated Quinoline Diversity Set

As a ChEMBL-curated compound with demonstrated bioactivity [1], 5-Chloro-8-fluoroquinolin-3-ol is well-suited for inclusion in commercial or institutional phenotypic screening libraries, where its unique substitution pattern fills a gap not covered by the more commonly stocked 8-quinolinol derivatives. The availability of verified 95% purity material from multiple vendors supports this application.

Quote Request

Request a Quote for 5-Chloro-8-fluoroquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.